molecular formula C7H6BrI B1287619 2-Bromo-4-iodo-1-methylbenzene CAS No. 26670-89-3

2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619
CAS No.: 26670-89-3
M. Wt: 296.93 g/mol
InChI Key: ANRAKTDEUFLKDO-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1-methylbenzene is an organic compound with the molecular formula C7H6BrI It is a derivative of toluene, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-1-methylbenzene typically involves the halogenation of 1-methylbenzene (toluene). One common method is the sequential bromination and iodination of toluene. The process involves:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, forming new carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding 1-methylbenzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid yields biphenyl derivatives, while nucleophilic substitution with methoxide forms methoxy-substituted toluenes.

Scientific Research Applications

2-Bromo-4-iodo-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further transformations to yield the final product . The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-methylbenzene
  • 2-Bromo-4-fluoro-1-methylbenzene
  • 2-Iodo-4-methyl-1-bromobenzene

Uniqueness

2-Bromo-4-iodo-1-methylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications. The combination of bromine and iodine allows for selective functionalization and coupling reactions that are not possible with other halogenated toluenes.

Properties

IUPAC Name

2-bromo-4-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRAKTDEUFLKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615864
Record name 2-Bromo-4-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26670-89-3
Record name 2-Bromo-4-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-iodo-1-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a vigorously stirred mixture of 3-bromo-4-methylaniline (40 g, 215 mmol), sulfuric acid (360 mL) and H2O (900 mL) at 0° C. was added dropwise a NaNO2 solution (16.6 g, 240 mmol in 80 mL of H2O). The mixture was stirred at 0° C. for 1 hour and a solution of potassium iodide (64 g, 387 mmol in 160 mL of H2O) was added. The reaction was stirred for 8 hours at r.t. The aqueous layer was extracted with Et2O and the combined organic layers were washed with a 10% aqueous solution of Na2S2O3, dried over Na2SO4 and concentrated. The residue was filtered through a silica gel pad eluted with 10% EtOAc/hexane and concentrated to give 60 g of the title compound as a reddish syrup used as such.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A well stirred solution of 18.6 g (0.10 mol) of 3-bromo-p-toluidine in 80 mL of 6N HCl at 0° C. was treated with a solution of 7.35 g (0.11 mol) of sodium nitrite in 15 mL of water at a rate that maintained the temperature <10° C. The mixture was stirred for 45 minutes then cautiously treated with 33.2 g (0.20 mol) of potassium iodide at 0° C. The mixture was treated with 300 mL of ether and washed (3×) with saturated aqueous sodium bisulfite. The organic layer was separated, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was redissolved in 50 mL of hexane, filtered through 30 g of silica and concentrated under vacuum to afford 15.6 g (0.053 mol, 53%) of the product which was determined to be 65% pure by 1H NMR. 1H NMR (200 MHz,CDCl3): 2.33 (s,3H), 6.97 (d,8 Hz,1H), 7.51 (dd;2,8 Hz,1H), 7.86 (d,2 Hz,1H).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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